molecular formula C9H13NO5 B082364 Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 13139-12-3

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

Cat. No. B082364
CAS RN: 13139-12-3
M. Wt: 215.2 g/mol
InChI Key: VTGFSVGZCYYHLO-UHFFFAOYSA-N
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Description

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is involved in various chemical synthesis processes due to its reactive and functional group characteristics. The compound finds its utility in the formation of protective groups and intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate and related compounds involves several methods, including the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into cyclic carbonates under mild conditions, offering an efficient route to these molecules (Buzas & Gagosz, 2006).

Molecular Structure Analysis

The molecular structure of related tert-butyl carbonate compounds reveals specific configurations, such as the pyrrolidinone ring adopting an envelope conformation, with tert-butyl carbonate and substituent groups arranged on the same side, indicating the steric influences in these molecules (Mohammat et al., 2008).

Chemical Reactions and Properties

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate reacts in various chemical reactions, including acylation reactions where it serves as an acylating agent for amines, demonstrating its reactivity and versatility in organic synthesis (Harris & Wilson, 1983).

Scientific research applications

  • Harris and Wilson (1983) synthesized tert-butyl aminocarbonate, a compound used to acylate amines in both organic and aqueous solutions. This compound rapidly acylates amines and is a new type of compound for such applications (Harris & Wilson, 1983).

  • Mohammat et al. (2008) studied tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, analyzing its molecular conformation and its interactions via hydrogen bonds, which can have implications in molecular design and synthesis (Mohammat et al., 2008).

  • Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a new redox shuttle additive for overcharge protection in lithium-ion batteries. They investigated its solubility in carbonate-based electrolytes and its stability compared to other compounds (Zhang et al., 2010).

  • Basel and Hassner (2002) demonstrated the activation of carboxylic acids as their active esters using tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines for amide or peptide formation (Basel & Hassner, 2002).

  • Maftei et al. (2013) synthesized and tested novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from tert-butylamidoxime. They evaluated these compounds for antitumor activity, indicating potential in pharmaceutical research (Maftei et al., 2013).

  • Buzas and Gagosz (2006) described the gold(I)-catalyzed formation of 4-alkylidene-1,3-dioxolan-2-ones from propargylic tert-butyl carbonates. This study highlights a method for efficiently synthesizing cyclic carbonates (Buzas & Gagosz, 2006).

properties

IUPAC Name

tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGFSVGZCYYHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065361
Record name 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]-
Source EPA DSSTox
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

CAS RN

13139-12-3
Record name Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl succinimido carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Hu - 2011 - core.ac.uk
This thesis is mainly focused on the design, synthesis and DNA binding studies of aminobenzyl and guanidinium calix [4] arene dimers. The work consists of two parts. …
Number of citations: 2 core.ac.uk

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